An In-depth Technical Guide to 6,7-Dimethoxyquinazolin-4-amine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 6,7-Dimethoxyquinazolin-4-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract: The 6,7-dimethoxyquinazolin-4-amine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile scaffold in designing potent and selective therapeutic agents.[1][2] This guide provides an in-depth analysis of its fundamental chemical properties, synthesis, reactivity, and critical applications, with a focus on its role in the development of targeted therapies. We will explore the causality behind its synthetic routes and its function as a key pharmacophore in oncology and cardiovascular medicine, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

6,7-Dimethoxyquinazolin-4-amine is a heterocyclic aromatic compound that serves as a crucial intermediate and structural motif in numerous pharmaceuticals. Its foundational properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6,7-dimethoxyquinazolin-4-amine | [3] |

| CAS Number | 21575-13-3 | [3] |

| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |

| Molecular Weight | 205.21 g/mol | [3] |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Melting Point | 215–220°C (with decomposition) | [4] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF.[4] Detailed solubility in 12 organic solvents has been studied, with the highest solubility in N-methylpyrrolidone (NMP) and the lowest in toluene.[5] |

The structural arrangement of the quinazoline core, with its electron-donating methoxy groups and the reactive 4-amino position, dictates its chemical behavior and biological activity. This specific substitution pattern is a key feature in several potent enzyme inhibitors.[2]

Synthesis and Manufacturing: From Precursors to the Core Scaffold

The synthesis of 6,7-dimethoxyquinazolin-4-amine and its immediate precursors is a well-established process, optimized for both laboratory and industrial scales. The most common and practical approach involves the transformation of 6,7-dimethoxyquinazolin-4(3H)-one.

Causality in Synthetic Design:

The strategic goal is to convert the 4-oxo group of the quinazolinone precursor into a more reactive leaving group, typically a chloro group, which can then be readily displaced by an amine. This two-step sequence (chlorination followed by amination) is highly efficient and modular, allowing for the creation of diverse derivative libraries.

-

Chlorination: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting the 4-oxo group to a 4-chloro group.[6][7] The addition of a tertiary amine like N,N-dimethylaniline or a catalytic amount of DMF can accelerate this conversion.[6][7] This step transforms the relatively inert quinazolinone into the highly reactive intermediate, 4-chloro-6,7-dimethoxyquinazoline.

-

Amination: The subsequent introduction of the 4-amino group is achieved via nucleophilic aromatic substitution (SNAr). While direct amination of the 4-chloro intermediate with ammonia is possible, many clinically relevant drugs are synthesized by reacting it with various anilines or other amines.[6][8]

Workflow: Synthesis of 4-Anilino-Quinazoline Derivatives

The following diagram illustrates the pivotal synthetic pathway from the common quinazolinone precursor to a diverse library of N-substituted 4-aminoquinazoline derivatives, which form the basis of many targeted therapies.

Caption: Key synthetic pathway for producing 4-aminoquinazoline derivatives.

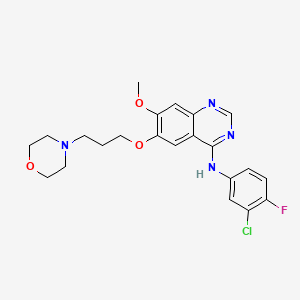

Exemplary Laboratory Protocol: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (Gefitinib Intermediate)

This protocol is adapted from a high-yield synthesis method.[8]

-

Chlorination: A mixture of 6,7-dimethoxy-3H-quinazolin-4-one and a chlorinating agent such as phosphorus oxychloride (POCl₃) is refluxed.

-

Work-up: After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into a mixture of crushed ice and water with stirring.

-

Isolation of Intermediate: The resulting precipitate, 4-chloro-6,7-dimethoxyquinazoline, is collected by filtration, washed with cold water, and dried.

-

Nucleophilic Substitution: The dried 4-chloro intermediate is suspended in a solvent like isopropanol.

-

Amine Addition: An equimolar amount of the desired amine (e.g., 3-chloro-4-fluoroaniline) is added to the suspension.

-

Reaction: The mixture is stirred and heated at reflux for several hours (typically 1-4 hours) until the reaction is complete, as monitored by TLC or HPLC.[8]

-

Product Isolation: The reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with the solvent (isopropanol), and dried to yield the final product with high purity.[8]

Chemical Reactivity: The Hub for Derivatization

The chemical reactivity of the 6,7-dimethoxyquinazoline scaffold is dominated by the electrophilic nature of the C4 position, especially after conversion to a 4-chloro intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position is highly susceptible to attack by nucleophiles. This is the most critical reaction for this scaffold in drug discovery.[9] The reaction proceeds readily with a wide range of primary and secondary amines, including aromatic, benzylic, and aliphatic amines, to yield diverse 4-aminoquinazoline derivatives.[10] The high reactivity and regioselectivity of this substitution make it an ideal platform for building libraries of compounds for structure-activity relationship (SAR) studies.[1][10]

Caption: The SNAr reaction is central to derivatizing the quinazoline core.

Spectroscopic and Analytical Characterization

Unambiguous characterization of 6,7-dimethoxyquinazolin-4-amine and its derivatives is essential. Standard spectroscopic techniques provide a definitive structural fingerprint. While a full spectrum is not provided, the expected characteristics are summarized below based on data from related structures.[11][12]

| Technique | Expected Features |

| ¹H NMR | - Two singlets for the aromatic protons on the quinazoline ring (H-5 and H-8).- Two singlets around 3.9-4.0 ppm for the two non-equivalent methoxy groups (OCH₃).- A singlet for the C2-H proton.- A broad singlet for the amino (NH₂) protons. |

| ¹³C NMR | - Resonances in the aromatic region (100-160 ppm) for the quinazoline carbons.- Signals for the two methoxy carbons around 56 ppm.- Characteristic shifts for C2, C4, and the carbons attached to the methoxy groups (C6, C7). |

| IR Spectroscopy | - N-H stretching bands for the primary amine (around 3100-3300 cm⁻¹).- C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.- C-O stretching for the methoxy groups (around 1200-1250 cm⁻¹). |

| Mass Spec. | - A prominent molecular ion peak (M+) corresponding to the molecular weight (205.21 m/z). |

Applications in Drug Discovery and Development

The 6,7-dimethoxyquinazolin-4-amine scaffold is a privileged core in numerous approved drugs and clinical candidates due to its ability to form key interactions with biological targets.[1][2]

Oncology: A Cornerstone of Kinase Inhibitors

This scaffold is the backbone of several first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib.[8][9]

-

Mechanism of Action: The quinazoline ring acts as a mimic of the adenine portion of ATP, binding to the hinge region of the kinase domain. The 4-anilino side chain extends into the ATP-binding pocket, providing both potency and selectivity. This competitive inhibition blocks the downstream signaling pathways that drive tumor cell proliferation and survival.[9][13]

Cardiovascular Medicine: α1-Adrenoceptor Antagonists

The 4-amino-6,7-dimethoxyquinazoline structure is also the foundation for several α1-adrenoceptor antagonists used to treat hypertension and benign prostatic hyperplasia (BPH), including Prazosin, Doxazosin, and Alfuzosin.[7][14]

-

Mechanism of Action: In these drugs, the 4-amino group is functionalized with a different side chain (often containing a piperazine ring) that confers high affinity and selectivity for α1-adrenergic receptors, leading to vasodilation and smooth muscle relaxation.

Emerging Applications

Research continues to uncover new therapeutic potential for this versatile scaffold. Recent studies have shown that certain derivatives can reverse P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells, potentially resensitizing tumors to chemotherapy.[15]

Caption: The versatility of the 6,7-dimethoxyquinazolin-4-amine scaffold.

Conclusion

6,7-Dimethoxyquinazolin-4-amine is far more than a simple chemical intermediate; it is a validated and highly versatile platform for the rational design of targeted therapeutics. Its straightforward and modular synthesis, combined with its favorable physicochemical properties and proven ability to interact with key biological targets, ensures its continued prominence in the field of drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and reactivity of this scaffold is essential for unlocking its full potential in creating the next generation of innovative medicines.

References

-

Barluenga, J., et al. (2008). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. Available at: [Link]

-

Yusof, M. I., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-Dimethoxyquinazolin-4-amine. PubChem Compound Database. Available at: [Link]

-

Qiu, K., et al. (2017). Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. Journal of Medicinal Chemistry. Available at: [Link]_

-

Rani, P., et al. (2023). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. Available at: [Link]

-

Reddy, P. G., et al. (1996). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. Organic Preparations and Procedures International. Available at: [Link]

- CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.

-

Manoury, P. M., et al. (1986). Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, D., et al. (2006). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Chinese Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-dimethoxy-N-phenylquinazolin-4-amine. PubChem Compound Database. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-dimethoxy-N-(3-methylphenyl)quinazolin-4-amine. PubChem Compound Database. Available at: [Link]

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Ghorab, M. M., et al. (2015). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

-

da Silva, A. C. G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

Uddin, M. J. (2023). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of Texas at El Paso. Available at: [Link]

-

Supplementary Information File. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. PubChem Compound Database. Available at: [Link]

-

Shi, D., et al. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures. Journal of Chemical & Engineering Data. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6,7-Dimethoxyquinazolin-4(3H)-one. Available at: [Link]

-

Li, J., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis. Available at: [Link]

-

NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6,7-Dimethoxy-2-(4-nitrosopiperazin-1-yl)quinazolin-4-amine. Available at: [Link]

-

Amerigo Scientific. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline (95%). Available at: [Link]

Sources

- 1. "Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a" by Cody M. Orahoske [engagedscholarship.csuohio.edu]

- 2. benchchem.com [benchchem.com]

- 3. 6,7-Dimethoxyquinazolin-4-amine | C10H11N3O2 | CID 13060451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. ukm.my [ukm.my]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 11. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(Image Source: PubChem CID 13060451)

(Image Source: PubChem CID 13060451)